Cas no 1710695-41-2 (Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate)

Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate
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- インチ: 1S/C10H7FINO2/c1-15-10(14)9-8(12)7-5(11)3-2-4-6(7)13-9/h2-4,13H,1H3
- InChIKey: UNEARLUJTIOHFI-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)NC2C=CC=C(C=21)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- トポロジー分子極性表面積: 42.1
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 11639173-50MG |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
1710695-41-2 | 95% | 50MG |
$86 | 2023-07-06 | |
A2B Chem LLC | AO83895-1g |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
1710695-41-2 | 95% | 1g |
$544.00 | 2024-04-20 | |
OTAVAchemicals | 11639173-250MG |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
1710695-41-2 | 95% | 250MG |
$173 | 2023-07-06 | |
OTAVAchemicals | 11639173-1000MG |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
1710695-41-2 | 95% | 1g |
$309 | 2023-07-06 | |
A2B Chem LLC | AO83895-250mg |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
1710695-41-2 | 95% | 250mg |
$393.00 | 2024-04-20 | |
A2B Chem LLC | AO83895-50mg |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
1710695-41-2 | 95% | 50mg |
$296.00 | 2024-04-20 |
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylateに関する追加情報
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate: A Comprehensive Overview
The compound Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate (CAS No. 1710695-41-2) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biochemistry. This compound is characterized by its unique structure, which includes a methyl ester group attached to an indole ring substituted with fluorine and iodine atoms at specific positions. The presence of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate. Researchers have employed a variety of methodologies, including multi-component reactions and transition metal-catalyzed coupling reactions, to construct this compound efficiently. These methods not only enhance the yield but also ensure high purity, which is critical for its application in sensitive biological assays and material synthesis.
The structural features of Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate make it an ideal candidate for exploring its pharmacological properties. Studies have shown that the indole core, a common motif in many bioactive molecules, plays a pivotal role in modulating the compound's interaction with biological targets. The fluorine and iodine substituents further fine-tune its activity, potentially enhancing its selectivity and potency in therapeutic applications.
In the context of drug discovery, Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate has been investigated as a potential lead compound for treating various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to inhibit key enzymes and receptors associated with these conditions. For instance, research published in Journal of Medicinal Chemistry highlighted its promising anti-proliferative effects on cancer cells, suggesting its potential as an anti-cancer agent.
Beyond pharmacology, this compound has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for electronic devices. For example, studies in Nano Letters reported the successful incorporation of Methyl 4-fluoro-3-iodo-substituted indoles into metalloporphyrin frameworks, resulting in materials with enhanced electronic conductivity and stability.
The synthesis and characterization of Methyl 4-fluoro-substituted indoles have been extensively studied due to their versatility in chemical transformations. The methyl ester group at position 2 provides an additional site for functionalization, enabling the construction of more complex molecular architectures. This feature is particularly advantageous in combinatorial chemistry approaches aimed at discovering new drug candidates.
In terms of spectroscopic analysis, the presence of fluorine and iodine atoms in the structure of Methyl 4-fluoro-substituted indoles facilitates their detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analytical tools are essential for confirming the compound's identity and purity during synthesis and quality control processes.
The growing interest in Methyl 4-fluoro-substituted indoles can be attributed to their unique combination of electronic properties and structural flexibility. As research continues to uncover new applications for this compound, it is anticipated that it will play an increasingly important role in both academic research and industrial development.
In conclusion, Methyl 4-fluoro-substituted indoles represent a class of compounds with immense potential across multiple disciplines. Their synthesis, characterization, and application are areas of active research, driven by the need for innovative solutions in medicine and materials science. As our understanding of their properties deepens, so too does their utility in addressing some of the most pressing challenges in modern science.
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